5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Overview
Description
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular weight of 189.6 . It is typically found in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 . The InChI key is JUEYFGYMSCITJF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder with a melting point between 34-37°C or 38-39°C . It is stored at room temperature .Scientific Research Applications
Plant Growth Regulation and Agricultural Applications
- 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a related pyrazole compound, is utilized as a citrus abscission agent, promoting senescence-related symptoms and starch degradation in plants. This application underscores its role in the agricultural industry for the controlled shedding of fruits, enhancing harvest efficiency. The compound triggers a complex response in plants, akin to those observed under various stress conditions, including anoxia and detoxification processes. Such insights provide a foundation for developing novel agricultural chemicals aimed at improving crop management and productivity (Alférez, Zhong, & Burns, 2007).
Synthetic Chemistry and Material Science
- The synthesis and study of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole derivatives have important implications in synthetic chemistry, providing pathways to novel materials and compounds with potential applications in corrosion inhibition, as demonstrated by the creation of pyrazole-based corrosion inhibitors for mild steel. These inhibitors show promise for industrial applications, particularly in enhancing the durability and longevity of metals in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Interaction Studies
- Research into the interaction of pyrazole derivatives with various molecular acceptors is crucial for understanding the charge-transfer chemistry of these compounds. Such studies are pivotal in medicinal chemistry, where the properties of pyrazole compounds can be harnessed for developing new pharmaceuticals and diagnostic reagents (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Agricultural Disease Management
- The fungicidal activity of pyrazole derivatives against rice sheath blight demonstrates the compound's potential in managing crop diseases. By understanding the structure-activity relationships of these compounds, researchers can design more effective fungicides, contributing to sustainable agricultural practices and food security (Chen, Li, & Han, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, in general, have a wide range of biological activities and can interact with various targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (1896), melting point (38-39°C), and solubility in various solvents can provide some insights into its potential bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. For instance, its stability at room temperature and its solubility in various solvents suggest that it can be influenced by factors such as temperature and the presence of certain solvents.
Properties
IUPAC Name |
5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYFGYMSCITJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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